molecular formula C13H12N2O2 B13818076 2-(4-Aminoanilino)benzoic acid CAS No. 41139-95-1

2-(4-Aminoanilino)benzoic acid

Cat. No.: B13818076
CAS No.: 41139-95-1
M. Wt: 228.25 g/mol
InChI Key: UQBGXJCUJOULGZ-UHFFFAOYSA-N
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Description

2-(4-Aminoanilino)benzoic acid, with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol , is a chemical compound of interest in scientific research. This compound, which features both amino and carboxylic acid functional groups, is also known by the synonym N-(4-amino-phenyl)-anthranilic acid . Its density is predicted to be approximately 1.34 g/cm³ . Researchers value this compound for its potential as a building block in organic synthesis and medicinal chemistry. Its molecular structure makes it a candidate for the development of novel pharmaceutical compounds and for use in materials science research. The primary application of this compound is as a key intermediate in chemical synthesis, particularly in the formation of more complex heterocyclic structures . It is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41139-95-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-(4-aminoanilino)benzoic acid

InChI

InChI=1S/C13H12N2O2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,14H2,(H,16,17)

InChI Key

UQBGXJCUJOULGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Development

Regioselective Functionalization Techniques

Once the 2-(4-aminoanilino)benzoic acid core is synthesized, further derivatization can be achieved through regioselective functionalization of its two distinct aromatic rings. The electronic properties of the substituents on each ring—the activating amino groups and the deactivating carboxylic acid group—govern the site of subsequent reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.compressbooks.pub The outcome is dictated by the directing effects of the existing substituents. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). minia.edu.eguci.edu

On the Aniline (B41778) Moiety: The aniline ring contains the secondary amine (-NH-), which is a powerful activating, ortho, para-directing group. The primary amino group (-NH2) is also strongly activating. Since the secondary amine is already substituted at its para position, electrophilic attack will be overwhelmingly directed to the two equivalent ortho positions (C2' and C6').

On the Benzoic Acid Moiety: This ring has two competing substituents: the ortho-aminoanilino group (-NH-Ar-NH2) and the meta-carboxylic acid group (-COOH). The aminoanilino group is strongly activating and ortho, para-directing, while the carboxylic acid is deactivating and meta-directing. minia.edu.eg The powerful activating effect of the amine will dominate the directing outcome. It will direct incoming electrophiles to the positions ortho and para to itself. The position para to the amine (C5) is the most likely site for substitution due to less steric hindrance compared to the ortho position (C3).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionElectrophile (E+)Predicted Major Product on Aniline RingPredicted Major Product on Benzoic Acid Ring
HalogenationBr+, Cl+2-(4-Amino-2,6-dihaloanilino)benzoic acid2-(4-Aminoanilino)-5-halobenzoic acid
NitrationNO2+2-(4-Amino-2-nitroanilino)benzoic acid2-(4-Aminoanilino)-5-nitrobenzoic acid
SulfonationSO32-(4-Amino-2-sulfoanilino)benzoic acid2-(4-Aminoanilino)-5-sulfobenzoic acid
Friedel-Crafts AlkylationR+Generally avoided due to amine interference and polyalkylationGenerally avoided due to amine interference and ring deactivation

Nucleophilic reactions on this compound primarily target the carboxylic acid functional group, although under specific conditions, nucleophilic substitution on the aromatic rings can be induced.

Nucleophilic Acyl Substitution: The carboxylic acid group is susceptible to nucleophilic acyl substitution. libretexts.orglibretexts.org This is not a direct addition to the carbonyl but a two-step addition-elimination mechanism that allows for the conversion of the carboxylic acid into various derivatives. libretexts.org Common transformations include:

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) to form an ester.

Amidation: Activation of the carboxyl group (e.g., to an acid chloride or with a coupling agent like DCC) followed by reaction with an amine to form an amide.

Acid Chloride Formation: Reaction with thionyl chloride (SOCl2) or oxalyl chloride to produce the corresponding acyl chloride, a highly reactive intermediate for further functionalization.

Nucleophilic Aromatic Substitution (SNAr): This reaction is generally difficult on electron-rich aromatic systems. dalalinstitute.com For SNAr to occur, the aromatic ring must be "activated" by the presence of one or more strong electron-withdrawing groups (like -NO2) positioned ortho or para to a good leaving group (like a halide). dalalinstitute.com Therefore, to functionalize the core structure of this compound via SNAr, it would first need to be modified, for example, by nitration (as described in EAS) and subsequent conversion of an amino group to a halide (e.g., via a Sandmeyer reaction).

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is pivotal in reducing the environmental impact of its production. Key to this is the development of synthetic routes that utilize less hazardous solvents and explore novel catalytic systems to improve energy efficiency. The primary methods for creating the diarylamine structure of this compound are variations of the Ullmann condensation and the Buchwald-Hartwig amination, which are increasingly being adapted to greener conditions.

Solvent-Free and Aqueous Medium Syntheses

The move away from volatile and often toxic organic solvents is a central tenet of green chemistry. For the synthesis of diarylamines like this compound, which would typically involve the coupling of a derivative of 2-aminobenzoic acid and a substituted aniline, research has focused on solvent-free conditions or the use of water as a solvent.

Aqueous Medium Syntheses: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted to aqueous environments. rsc.orgacsgcipr.org This is often achieved through the use of water-soluble ligands or by creating micellar systems where the reaction can proceed. rsc.orgnih.gov For instance, the use of a designer surfactant can create nanomicelles in water that act as reactors for the water-insoluble reactants and catalyst. nih.gov This approach has been shown to be effective for a wide range of amines and aryl halides at mild temperatures (30 to 50°C), offering a greener alternative to traditional organic solvents like toluene (B28343) or dioxane. rsc.orgscispace.com

The Ullmann condensation, a copper-catalyzed reaction, has also been successfully performed in water. nih.gov In some cases, these aqueous methods can proceed without the need for additional ligands, simplifying the reaction setup and purification. nih.gov

Solvent-Free Syntheses: Running reactions neat, or without a solvent, represents another significant green advancement. acsgcipr.org Solvent-free Buchwald-Hartwig reactions have been reported for the coupling of aryl halides with secondary amines. acsgcipr.org These reactions, often facilitated by microwave irradiation or specific catalytic systems, can lead to high yields and reduced waste.

The following table summarizes representative green solvent systems for diarylamine synthesis, applicable to the production of this compound.

Reaction TypeSolvent SystemCatalyst System (Example)Temperature (°C)Key Advantages
Buchwald-HartwigAqueous Micellar[(cinnamyl)PdCl]2 / t-BuXPhos30 - 50High yields, broad substrate scope, low E-factor. rsc.org
UllmannDeep Eutectic SolventsCuI (ligand-free)60 - 100Environmentally benign, recyclable media, mild conditions. nih.gov
Buchwald-HartwigFood-grade/Waste OilsPd precatalyst with specific ligandsVariableUse of renewable and waste-stream solvents. acs.orguit.no
UllmannWaterCuO/oxalyl dihydrazide/ketoneRT - 100+Can proceed at room temperature with longer reaction times. nih.gov

Photocatalytic and Electrocatalytic Methodologies

Harnessing light or electrical energy to drive chemical reactions offers a powerful green alternative to thermally driven processes. These methods can often proceed under ambient conditions, reducing energy consumption.

Photocatalytic Methodologies: Visible-light photoredox catalysis has emerged as a potent tool for forming C-N bonds. polyu.edu.hk These reactions can be initiated by the generation of radical species under mild conditions. polyu.edu.hk For the synthesis of diarylamines, dual catalytic systems, often combining a photocatalyst with a nickel or copper catalyst, have been developed. researchgate.netresearchgate.net For example, a system using a ruthenium-based photocatalyst and a nickel catalyst can couple aryl halides with anilines. researchgate.net Another approach involves the direct cross-dehydrogenative coupling between phenols and diarylamines using an organic photocatalyst, avoiding pre-functionalized starting materials. acs.org

Electrocatalytic Methodologies: Electrosynthesis provides another avenue for greener C-N bond formation by replacing chemical oxidants with electricity. researchgate.net Electrochemical methods have been developed for the oxidative cross-coupling of C-H and N-H bonds. researchgate.net These reactions can be conducted in an undivided cell without the need for a metal catalyst or stoichiometric chemical oxidants. researchgate.net This approach has been demonstrated for the synthesis of triarylamine derivatives from imidazopyridines and diarylamines, suggesting its potential applicability to the synthesis of this compound. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and cost-effectiveness of synthesizing this compound, rigorous optimization of reaction parameters is crucial. This involves careful selection of catalysts and ligands, as well as fine-tuning physical parameters like temperature and pressure.

Catalyst Screening and Ligand Design for Improved Efficiency

The choice of catalyst and ligand is paramount in both Buchwald-Hartwig and Ullmann reactions to achieve high yields and selectivity. wikipedia.orgresearchgate.net

Catalyst Screening: For Buchwald-Hartwig aminations, palladium-based catalysts are most common. numberanalytics.com The choice of the palladium precursor, such as Pd(OAc)2, Pd2(dba)3, or palladacycles, can significantly influence reaction outcomes. rsc.org In Ullmann-type reactions, copper(I) salts like CuI are frequently used. acs.org The screening of different metal sources and their oxidation states is a critical first step in optimization. For instance, in a study on Buchwald-Hartwig coupling in water, [(Cinnamyl)PdCl]2 was found to be a more effective catalyst than PdCl2, Pd(OAc)2, or Pd2(dba)3 when used with the t-BuXPhos ligand. rsc.org

Ligand Design: The ligand plays a crucial role in stabilizing the metal center, promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the substrate scope. nih.govlibretexts.org

For Buchwald-Hartwig Reactions: A wide variety of phosphine-based ligands have been developed. Sterically hindered biarylphosphine ligands, such as those developed by Buchwald, are highly effective for a broad range of substrates. numberanalytics.com The electronic and steric properties of the ligand must be matched to the specific substrates. For example, bidentate ligands like BINAP and Dppf were early breakthroughs that allowed for the efficient coupling of primary amines. wikipedia.org More recent generations of ligands, like BippyPhos, have shown unprecedented scope in the amination of challenging (hetero)aryl chlorides. nih.gov

For Ullmann Reactions: While some Ullmann reactions can proceed without a ligand, their addition can significantly accelerate the reaction. scispace.comacs.org Ligands such as 1,10-phenanthroline (B135089) and 2,2'-dipyridyl have been shown to be effective in copper-catalyzed N-arylations. acs.org A screening of eight different ligands for a model Ullmann condensation found that 2,2'-dipyridyl and 4,4'-dipyridyl provided the highest conversion in the shortest time. acs.org

The following table presents a selection of ligands and their typical applications in C-N cross-coupling reactions.

Ligand FamilyMetalReaction TypeKey Features & Applications
Biarylphosphines (e.g., t-BuXPhos)PalladiumBuchwald-HartwigHighly effective for a wide range of aryl halides and amines; enables aqueous-phase catalysis. rsc.orgnumberanalytics.com
Ferrocene-based (e.g., Dppf, Josiphos)PalladiumBuchwald-HartwigBidentate ligands that improve reaction rates and yields, particularly for primary amines. wikipedia.orgnumberanalytics.com
N-Heterocyclic Carbenes (NHCs)Palladium/CopperBuchwald-Hartwig/UllmannStrong σ-donors that can stabilize the metal center; effective for coupling secondary amines. nih.govmdpi.com
Phenanthrolines/DipyridylsCopperUllmannAccelerate copper-catalyzed aminations, often under milder conditions. scispace.comacs.org

Temperature, Pressure, and Stoichiometry Effects on Reaction Outcomes

Beyond the catalyst system, the physical conditions of the reaction are critical variables that must be optimized.

Temperature: The required temperature for C-N coupling reactions can vary widely. While traditional Ullmann reactions often required very high temperatures (up to 210-260°C), modern catalytic systems have enabled these reactions to proceed at much milder temperatures, sometimes as low as room temperature. nih.govmdpi.com The optimal temperature is a balance between achieving a sufficient reaction rate and preventing the degradation of reactants, products, or the catalyst. For example, in a study on the Ullmann coupling of chlorobenzene, the yield increased significantly with temperature, reaching 99% at 100°C. mdpi.com

Pressure: While most lab-scale syntheses are conducted at atmospheric pressure, industrial applications may utilize elevated pressure, particularly when dealing with volatile reactants or when trying to increase the concentration of gaseous reactants like ammonia (B1221849). However, for the synthesis of this compound from non-volatile precursors, pressure is generally less of a critical parameter to optimize compared to temperature and stoichiometry.

Stoichiometry: The molar ratio of the reactants (the aryl halide and the amine), the base, and the catalyst loading all have a profound effect on the reaction outcome.

Base: The choice and amount of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (t-BuOK), or potassium phosphate (B84403) (K3PO4) are commonly used in Buchwald-Hartwig reactions. numberanalytics.commdpi.com For Ullmann reactions, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often employed. scispace.comnih.gov A screening of bases for an Ullmann reaction in a deep eutectic solvent showed that K2CO3, KOH, and t-BuOK were all effective. nih.gov

Catalyst Loading: From an economic and environmental standpoint, it is desirable to use the lowest possible catalyst loading. Modern catalytic systems have reduced catalyst loadings to mol% or even ppm levels. However, reducing the catalyst amount can sometimes necessitate longer reaction times or higher temperatures. Optimization studies often involve screening catalyst loadings to find the best balance between reaction efficiency and cost. For example, in one Ullmann reaction, reducing the CuI loading from 10 mol% to 5-7 mol% resulted in a significant drop in yield. nih.gov

Reactant Ratio: The stoichiometry of the coupling partners can be adjusted to drive the reaction to completion, especially if one of the starting materials is significantly more valuable than the other. Using a slight excess of the less expensive reactant is a common strategy.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a classical functional group that readily participates in reactions such as esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for derivatization. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The formation of esters from 2-(4-Aminoanilino)benzoic acid can be achieved through several established methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. More advanced methods utilize coupling agents to proceed under milder conditions. For instance, the use of dicyclohexylcarbodiimide (B1669883) (DCC), often accelerated by 4-dimethylaminopyridine (DMAP), is highly effective for synthesizing esters from carboxylic acids, including those with sensitive functionalities researchgate.net. A patent for the similar compound 2-hydroxy-4-amino-benzoic acid describes an effective esterification method with phenols by heating the mixture with phosphorus pentoxide google.com.

Amidation: Direct amidation with amines is also a crucial transformation. Catalytic systems, such as those using titanium tetrafluoride (TiF4), have been shown to effectively promote the direct formation of amides from carboxylic acids and amines in refluxing toluene (B28343) researchgate.net. Microwave-assisted DCC coupling has also emerged as a rapid and efficient method for generating amides from carboxylic acids and amino acid esters, often succeeding where standard conditions yield poor results nih.gov. Given the presence of the primary amino group in the molecule, chemoselective amidation of the carboxylic acid may require N-protection to prevent self-polymerization or other side reactions.

Table 1: Common Methods for Esterification and Amidation of Carboxylic Acids
Reaction TypeMethodKey Reagents/ConditionsReference
EsterificationDCC CouplingDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Alcohol researchgate.net
EsterificationPhosphorus PentoxideP2O5, Phenol, Heat (>80°C) google.com
AmidationMicrowave-Assisted DCC CouplingDCC, Amine, Microwave irradiation nih.gov
AmidationTitanium CatalysisTiF4 (5-10 mol%), Amine, Toluene (reflux) researchgate.net

The removal of the carboxylic acid group via decarboxylation is a significant transformation, though it can be challenging for aromatic carboxylic acids. Typically, these reactions require harsh conditions, such as high temperatures, due to the stability of the aryl-carboxyl bond nih.gov.

Recent advancements have enabled decarboxylation under milder conditions. For instance, a method for the decarboxylative hydroxylation of benzoic acids has been developed using a photoinduced, copper-catalyzed reaction at moderate temperatures (35 °C) nih.gov. This process involves a ligand-to-metal charge transfer that generates an aryl radical, which can then be functionalized nih.gov. While conventional thermal decarboxylation of benzoic acids often requires temperatures exceeding 140 °C, these newer catalytic methods represent a more synthetically viable pathway for modifying the aromatic core nih.gov. The specific conditions required for the decarboxylation of this compound would likely depend on the desired outcome, whether it be simple removal of the -COOH group or a decarboxylative coupling reaction.

Reactivity of the Primary Amino Group

The primary aromatic amino group (-NH2) is a potent nucleophile and a key site for a variety of chemical modifications, including acylation, alkylation, diazotization, and condensation reactions.

The lone pair of electrons on the nitrogen atom of the primary amino group makes it highly reactive towards electrophiles.

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form stable amide derivatives.

Alkylation: N-alkylation can be achieved with alkyl halides. A particularly effective method for the N-alkylation of aminobenzoic acids is the Borch reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, such as 2-picoline borane complex nih.gov.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in medicinal chemistry.

Table 2: Representative Reactions of the Primary Amino Group
Reaction TypeElectrophileProduct
AcylationAcid Chloride (R-COCl)Amide
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
Reductive AminationAldehyde (R-CHO) + Reducing AgentSecondary Amine
SulfonylationSulfonyl Chloride (R-SO2Cl)Sulfonamide

Diazotization is a hallmark reaction of primary aromatic amines and serves as a gateway to a vast array of functional group transformations. The reaction involves treating the amine with nitrous acid (HNO2), typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like HCl, at low temperatures (0–5 °C) researchgate.netrjptonline.org. This process converts the primary amino group of this compound into a highly reactive diazonium salt.

The resulting diazonium salt is a valuable synthetic intermediate. One of its most common applications is in azo coupling reactions, where it acts as an electrophile and attacks an electron-rich aromatic ring (the coupling component), such as a phenol or an aniline (B41778) derivative icrc.ac.ir. This reaction forms an azo compound, characterized by the -N=N- linkage, which are often intensely colored and used as dyes icrc.ac.ir. Research on p-aminobenzoic acid (PABA) has demonstrated its successful diazotization followed by coupling with reagents like 1-naphthylamine-7-sulphonic acid to form a stable, colored azo dye researchgate.netrjptonline.org. Furthermore, diazonium salts derived from aminobenzoic acids can undergo Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group scirp.org.

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases rjptonline.orgwikipedia.org. The reaction is typically acid-catalyzed and proceeds through a two-step mechanism. First, the nucleophilic amine adds to the electrophilic carbonyl carbon to form a tetrahedral intermediate called a hemiaminal or carbinolamine wikipedia.orgmdpi.com. In the second step, this intermediate undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the imine wikipedia.org.

This reaction is highly versatile, and studies have shown the successful synthesis of Schiff bases from 4-aminobenzoic acid with a range of aliphatic and aromatic aldehydes and ketones rjptonline.org. The reaction is reversible and is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation wikipedia.org. The resulting Schiff bases are important ligands in coordination chemistry and are valuable intermediates for the synthesis of other organic compounds iarconsortium.org.

Table 3: Example Carbonyl Partners for Schiff Base Formation
Carbonyl Compound TypeExampleProduct
Aromatic AldehydeBenzaldehydeN-benzylidene derivative
Aliphatic AldehydeAcetaldehydeN-ethylidene derivative
Aromatic KetoneAcetophenoneN-(1-phenylethylidene) derivative
Aliphatic KetoneAcetoneN-propan-2-ylidene derivative

Reactivity of the Secondary Amine Linkage

The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the secondary amine nitrogen. While specific studies on this compound are not prevalent, the principles of N-alkylation of diarylamines and amino acids are well-established. Typical methods employ an alkylating agent in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity. A common approach for the N-methylation of N-acyl amino acids, for example, utilizes sodium hydride as the base with methyl iodide as the alkylating agent. This method could be adapted for the target molecule, although care must be taken to account for the acidic proton of the carboxylic acid and the primary amine.

N-Acylation: The introduction of an acyl group (R-C=O) onto the secondary amine nitrogen is another fundamental transformation. This reaction typically proceeds by treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). These reagents contain a highly electrophilic carbonyl carbon that is readily attacked by the nucleophilic nitrogen of the amine. For instance, the acylation of related aminobenzoic acid structures has been successfully achieved, converting the amino group into an amide linkage. This transformation is significant as it can moderate the activating effect of the amino group in electrophilic aromatic substitution reactions.

Reaction TypeTypical ReagentsProduct Functional Group
N-AlkylationAlkyl halides (e.g., CH₃I), Base (e.g., NaH)Tertiary Amine
N-AcylationAcyl chlorides (e.g., CH₃COCl), Acid AnhydridesAmide

The structure of this compound, which is a substituted N-phenylanthranilic acid, is ideally suited for intramolecular cyclization to form heterocyclic systems. The most prominent of these reactions is the acid-catalyzed cyclodehydration to yield acridone (B373769) derivatives.

This transformation is a type of intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The carboxylic acid is activated by a strong acid catalyst, which then allows the carbonyl carbon to act as an electrophile. This electrophile attacks the electron-rich aniline ring, leading to the formation of the tricyclic acridone core with the elimination of a water molecule. A variety of catalysts and conditions have been employed for the cyclization of N-phenylanthranilic acids. uwindsor.caorganic-chemistry.org

Commonly used catalysts include:

Concentrated Sulfuric Acid (H₂SO₄) organic-chemistry.orgwikipedia.org

Polyphosphoric Acid (PPA) organic-chemistry.orgharvard.edu

Phosphorus Pentoxide (P₂O₅) organic-chemistry.org

Phosphoryl Chloride (POCl₃) organic-chemistry.org

Iron(II) Triflate (Fe(OTf)₂) uwindsor.ca

The reaction typically requires heating to proceed efficiently. For example, heating N-phenylanthranilic acid in concentrated sulfuric acid on a water bath is a classic method for synthesizing acridone. wikipedia.org The choice of catalyst can influence the reaction yield and conditions, with modern methods seeking milder and more efficient alternatives. uwindsor.ca

CatalystTypical ConditionsProduct Type
Concentrated H₂SO₄Heating (e.g., 100°C)Acridone
Polyphosphoric Acid (PPA)HeatingAcridone
Fe(OTf)₂ / DCMERoom TemperatureAcridone

Electrophilic and Nucleophilic Aromatic Reactivity of Benzene Rings

The two benzene rings of this compound are subject to electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the substituents. The aniline-derived ring is activated by both the primary and secondary amino groups, while the benzoic acid-derived ring is deactivated by the carboxylic acid group but activated by the secondary amine.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.orgbaranlab.org

In this compound, several functional groups could potentially act as DMGs:

Carboxylic Acid: After deprotonation by the organolithium base, the resulting carboxylate is a powerful DMG.

Secondary Amine: The secondary amine, particularly after deprotonation to form an amide anion, is also a known DMG.

Primary Amine: The primary amino group can also direct metalation, although it is generally considered a weaker DMG compared to a carboxylate or an amide.

The regioselectivity of a DoM reaction on this molecule would be complex. Lithiation would likely be directed by the strongest DMG, the carboxylate group, to the ortho position on the benzoic acid ring (C3 position). However, the acidity of the N-H protons on the primary and secondary amines, as well as the carboxylic acid proton, means that multiple equivalents of a strong base like n-butyllithium would be required to achieve ring deprotonation. Competition between different directing groups would need to be carefully managed to achieve selective functionalization.

Halogenation: The benzene rings of this compound are highly activated towards electrophilic halogenation (e.g., bromination or chlorination) due to the powerful ortho-, para-directing effects of the primary and secondary amino groups. libretexts.orgopenstax.org This high reactivity can make selective monohalogenation challenging, often leading to polysubstituted products. openstax.org For instance, the reaction of aniline with bromine water rapidly yields 2,4,6-tribromoaniline. openstax.org A similar outcome would be expected for the aniline ring of the target molecule. To control the reaction and achieve selective monohalogenation, the activating effect of the amino groups can be moderated by converting them to amide groups (e.g., through N-acylation). openstax.org The less-activating amide group still directs ortho- and para-, but allows for more controlled substitution.

Nitration: Direct nitration of highly activated arylamines with standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) is often problematic. The strongly oxidizing conditions can lead to the destruction of the aromatic ring, resulting in the formation of tarry by-products. libretexts.org Furthermore, the basic amino groups can be protonated under the acidic reaction conditions, forming anilinium ions. The -NH₃⁺ group is a strong deactivating, meta-directing group, which would alter the expected regioselectivity. To circumvent these issues, the amino groups are typically protected via acetylation. The resulting acetamide is less basic and less activating, allowing for a more controlled nitration that proceeds with good yield, typically at the para position relative to the amide group. libretexts.org

Mechanistic Elucidation of Key Transformations

The key transformations of this compound are governed by well-understood reaction mechanisms in organic chemistry.

The intramolecular cyclization to form acridones is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves several steps:

Activation of the Carboxylic Acid: In the presence of a strong acid (e.g., H₂SO₄ or PPA), the carbonyl oxygen of the carboxylic acid is protonated. This enhances the electrophilicity of the carbonyl carbon.

Intramolecular Electrophilic Attack: The activated carbonyl group is attacked by the π-electrons of the electron-rich aniline ring, typically at the position ortho to the secondary amine linkage. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

Rearomatization: A proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Dehydration: A final dehydration step, facilitated by the acidic conditions and heat, leads to the formation of the stable, conjugated tricyclic acridone system.

The synthesis of the this compound backbone itself is often accomplished via an Ullmann condensation . This is a copper-catalyzed nucleophilic aromatic substitution reaction. chemicalbook.com The mechanism is thought to involve the formation of an organocopper intermediate. A plausible sequence involves the oxidative addition of an aryl halide to a Cu(I) species, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

In-Depth Mechanistic Analysis of this compound Reveals Complex Reactivity Patterns

Detailed computational and experimental investigations into the chemical behavior of this compound have elucidated key aspects of its reactivity, offering valuable insights for synthetic chemists. However, specific kinetic studies, including reaction rate determinations and comprehensive transition state analyses with energy profiles for this particular compound, remain areas requiring further exploration in the scientific literature.

The reactivity of this compound is governed by the interplay of its three main functional groups: the carboxylic acid, the secondary amine bridge, and the primary aromatic amine. The electronic properties of the benzene rings further influence the reactivity of these groups. Mechanistic investigations into related compounds often involve a combination of kinetic studies to determine reaction rates and computational chemistry to model transition states and energy profiles.

Kinetic studies are crucial for understanding the factors that influence the speed of a chemical reaction. For a compound like this compound, such studies would typically involve systematically varying the concentrations of reactants, temperature, and catalysts to determine the rate law and activation parameters of a specific transformation.

For instance, in reactions involving the carboxylic acid group, such as esterification or amidation, kinetic studies would reveal the order of the reaction with respect to the acid, the alcohol or amine, and any catalyst employed. This information helps in proposing a plausible reaction mechanism. Similarly, reactions at the amino groups, such as acylation or alkylation, can be kinetically monitored to understand their relative nucleophilicity and the steric hindrance effects.

While specific rate constants for reactions of this compound are not documented in the searched literature, related studies on the oxidation of para-aminobenzoic acid (PABA) have shown that the reaction is first order with respect to both the oxidant and the substrate. Such studies provide a methodological basis for how the kinetics of reactions involving this compound could be investigated.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

Experiment[this compound] (mol/L)[Reagent B] (mol/L)Initial Rate (mol/L·s)
10.10.11.5 x 10⁻⁴
20.20.13.0 x 10⁻⁴
30.10.21.5 x 10⁻⁴

This table is illustrative and does not represent actual experimental data.

Computational chemistry offers powerful tools to investigate reaction mechanisms at a molecular level. Transition state analysis involves locating the highest energy point along the reaction coordinate, which corresponds to the transition state structure. The energy of this state, relative to the reactants, determines the activation energy of the reaction.

For this compound, computational studies could model various potential reaction pathways. For example, in an electrophilic aromatic substitution reaction, calculations could determine the preferred site of attack (on which of the two aromatic rings) by analyzing the energies of the possible intermediates and transition states. The energy profile for such a reaction would map the energy changes as the reactants are converted into products, passing through the transition state.

Modern computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the geometries and energies of reactants, products, and transition states. These calculations can provide detailed insights into the bonding changes that occur during a reaction and can help to rationalize experimentally observed reactivity and selectivity. While specific energy profiles for reactions of this compound were not found, computational studies on similar molecules, like the reaction of 4-methyl aniline with hydroxyl radicals, have successfully elucidated reaction mechanisms and kinetics.

Derivatization and Structural Modification Strategies

Synthesis of Esters and Amides of the Carboxylic Acid

The carboxylic acid moiety (-COOH) is a primary site for derivatization through esterification and amidation reactions. These modifications are fundamental in altering the compound's solubility, polarity, and biological activity.

Esterification: Esters of 2-(4-Aminoanilino)benzoic acid can be synthesized through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (R-OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product by removing water. Another method involves converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol. google.com

Amidation: The synthesis of amides from this compound can be achieved by direct condensation with a primary or secondary amine (R'R''NH). This transformation often requires the use of coupling agents to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. nih.gov Alternatively, the carboxylic acid can be converted to its acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. researchgate.net This two-step process is highly efficient for forming the amide bond. For instance, N-(4-aminophenyl)-substituted benzamides have been successfully synthesized by reacting acyl chlorides with p-nitroaniline, followed by the reduction of the nitro group. researchgate.net

Derivative TypeGeneral StructureR-Group (Example)Synthetic Method
EsterMethyl, Ethyl, BenzylFischer Esterification
AmidePhenyl, Alkyl, HeterocycleCoupling Agent (EDC/HOBt)

N-Substituted Derivatives of the Primary and Secondary Amino Groups

The presence of both a primary (-NH₂) and a secondary (-NH-) amino group offers extensive opportunities for N-substitution, including alkylation, arylation, and the construction of heterocyclic systems. The primary amine is generally more nucleophilic and thus more reactive than the secondary amine, which can allow for selective modification under controlled conditions.

N-Alkylation: Alkyl groups can be introduced onto the nitrogen atoms via nucleophilic substitution reactions with alkyl halides (R-X) in the presence of a base. google.com The choice of base and reaction conditions can influence the degree and site of alkylation. Direct alkylation of similar arylacetic acids has been achieved with high enantioselectivity using chiral lithium amides. nih.gov Furthermore, visible light-driven dual catalytic systems have been developed for the N-alkylation of various anilines directly with carboxylic acids, bypassing the need for pre-activation. nih.gov

N-Arylation: The introduction of aryl groups is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides or triflates and amines. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups. Another established method is the Ullmann condensation, which uses a copper catalyst to couple an aryl halide with an amine, typically at higher temperatures. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variant of the Ullmann condensation, is specifically used for synthesizing N-phenylanthranilic acid derivatives from anilines and o-halobenzoic acids. wikipedia.org

ModificationReagentsCatalyst (if any)Resulting Group
N-AlkylationAlkyl halide (e.g., CH₃I) + BaseNone-NHCH₃, -N(CH₃)₂
N-ArylationAryl halide (e.g., C₆H₅Br) + BasePalladium or Copper-NH(C₆H₅)

The structure of this compound is an ideal precursor for the synthesis of fused heterocyclic systems, particularly acridones. Intramolecular cyclocondensation of N-phenylanthranilic acids is a classic and direct method for preparing the acridone (B373769) core structure. juniperpublishers.com

This reaction, known as the Bernthsen acridine (B1665455) synthesis, is typically promoted by heating the N-phenylanthranilic acid derivative in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.org The acid protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic and susceptible to intramolecular attack by the electron-rich phenyl ring of the aniline (B41778) moiety. Subsequent dehydration leads to the formation of the tricyclic acridone skeleton. This strategy has been employed to create a variety of substituted acridones by starting with appropriately substituted N-phenylanthranilic acid precursors. juniperpublishers.com

Halogenated and Nitro-Substituted Derivatives

Electrophilic aromatic substitution reactions can be used to introduce halogen (F, Cl, Br, I) or nitro (-NO₂) groups onto the aromatic rings of this compound. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.

The amino groups (-NH₂ and -NH-) are powerful activating, ortho-, para-directing groups, while the carboxylic acid group (-COOH) is a deactivating, meta-directing group. byjus.comquora.com In electrophilic aromatic substitution, the activating effect of the amino groups will overwhelmingly direct incoming electrophiles to the positions ortho and para relative to them. byjus.com Therefore, substitution is expected to occur primarily on the aminophenyl ring (A-ring) at the positions ortho to the primary amine, and on the anthranilic acid ring (B-ring) at the position para to the secondary amine.

Halogenation: Direct halogenation using reagents like Br₂ or Cl₂ can lead to multiple substitutions due to the high activation of the rings by the amino groups. More controlled, regioselective halogenation can be achieved using milder reagents or enzymatic methods. For example, flavin-dependent halogenase enzymes have been shown to regioselectively halogenate N-phenylanthranilic acid. nih.gov

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). Due to the activating nature of the amino groups, the reaction must often be carried out at low temperatures to prevent over-substitution and oxidative side reactions. The substitution pattern will follow the ortho-, para-directing influence of the amino groups.

ReactionReagentExpected Substitution Position (Major)
BrominationBr₂ / FeBr₃Ortho to -NH₂ on A-ring; Para to -NH- on B-ring
NitrationHNO₃ / H₂SO₄Ortho to -NH₂ on A-ring; Para to -NH- on B-ring

Incorporation into Polymeric Architectures

The bifunctional nature of this compound, possessing both nucleophilic amino groups and an electrophilic carboxylic acid group, makes it a suitable AB-type monomer for the synthesis of aromatic polyamides (aramids) through condensation polymerization.

To be used in polycondensation, the carboxylic acid group of the monomer typically requires activation to facilitate amide bond formation under practical conditions. A common strategy is to convert the carboxylic acid into a more reactive acyl chloride. This is achieved by reacting the monomer with thionyl chloride (SOCl₂). During this process, the amino groups are concurrently converted to their hydrochloride salts, which protects them from unwanted side reactions and deactivation.

The resulting monomer, 2-(4-aminoanilino)benzoyl chloride hydrochloride, can then undergo self-condensation polymerization. The reaction is typically carried out via a low-temperature solution polycondensation method. The monomer is dissolved in an aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often containing a salt like lithium chloride (LiCl) to enhance solubility and prevent polymer precipitation. A base, such as pyridine (B92270) or triethylamine, is added to neutralize the HCl generated during the reaction, allowing the polymerization to proceed and form a high molecular weight aromatic polyamide. nih.govntu.edu.tw The resulting polymers are expected to exhibit high thermal stability and mechanical strength, characteristic of aramids. nih.gov

Grafting and Cross-linking Approaches

The unique structure of this compound, featuring a carboxylic acid group, a secondary amine, and a primary aromatic amine, presents multiple opportunities for its integration into macromolecular architectures through grafting and cross-linking strategies. These approaches are employed to modify the surface properties of polymers or to create robust, three-dimensional polymer networks with tailored characteristics.

Grafting Strategies:

Grafting involves the covalent attachment of molecules onto a polymer backbone or surface. The functional groups on this compound can be utilized for grafting in several ways:

"Grafting to" Method: In this approach, a pre-existing polymer chain is reacted with this compound. For instance, the primary or secondary amine of the molecule can react with polymers containing electrophilic groups such as acyl chlorides, epoxides, or isocyanates. Conversely, the carboxylic acid group can be activated to react with polymers bearing hydroxyl or amine functionalities, forming ester or amide linkages. A notable example of a similar principle is the grafting of p-aminobenzoic acid (PABA) onto a poly(ε-caprolactone)-poly(ethylene glycol)-poly(ε-caprolactone) copolymer, which was achieved using click chemistry. acs.orgnih.gov This method allows for the introduction of the specific properties of the aminoanilino benzoic acid moiety onto the surface of a material.

"Grafting from" Method: This technique involves initiating a polymerization reaction from the surface of a substrate that has been pre-functionalized with a molecule capable of initiating polymerization. This compound could be first immobilized onto a surface, and its functional groups (e.g., the primary amine) could be chemically modified to act as an initiator for a polymerization process, such as atom transfer radical polymerization (ATRP) or ring-opening polymerization (ROP).

Cross-linking Approaches:

Cross-linking involves the formation of covalent bonds that link one polymer chain to another, resulting in a network structure. The bifunctional or trifunctional nature of this compound makes it a potential candidate as a cross-linking agent.

The primary and secondary amino groups, along with the carboxylic acid group, can participate in reactions with complementary functional groups on polymer chains. For instance, in a system containing a polymer with epoxy groups, both the amino groups and the carboxylic acid group of this compound could react, forming a cross-linked network. A patented process describes the use of aminobenzoic acid compounds in combination with a water-dispersible aldehyde to create cross-linked gels of water-soluble polymers, which are stable at elevated temperatures. google.com This demonstrates the utility of aminobenzoic acids in forming stable, cross-linked polymeric materials for applications such as in enhanced oil recovery. google.com

Polymer SystemGrafting/Cross-linking MoietyMethodOutcome/ApplicationReference
Poly(ε-caprolactone)-poly(ethylene glycol)p-Aminobenzoic acid (PABA)"Grafting to" via click chemistryFormation of nanoparticles with altered physicochemical properties. acs.orgnih.gov
Polyethylene (B3416737) (PE)Benzoic AcidAlkylation graftingImproved surface affinity to polar substances. mdpi.com
Water-soluble polymers (e.g., acrylamide-containing polymers)Aminobenzoic acid compounds and an aldehydeCross-linkingFormation of stable cross-linked gels for high-temperature applications. google.com
Novolacsp-Aminobenzoic acidCovalent grafting followed by polymerization of anilineDevelopment of a conductive adhesive. frontiersin.org

Synthesis of Heterocyclic Scaffolds Utilizing this compound as a Precursor

This compound is an N-aryl derivative of anthranilic acid, a well-established precursor for the synthesis of a wide variety of heterocyclic compounds. Its structure is particularly well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, most notably quinazolinones and acridones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Synthesis of Quinazolinone Derivatives:

The quinazolinone ring system can be readily synthesized from anthranilic acid derivatives. A common method involves the acylation of the amino group followed by cyclization. In the case of this compound, the secondary amine would be the site of acylation.

A general and widely employed route proceeds via a benzoxazinone (B8607429) intermediate. nih.govnih.gov The synthesis would involve the following conceptual steps:

Acylation: Reaction of this compound with an acyl chloride or acid anhydride (B1165640) (e.g., acetic anhydride) would lead to the N-acylated derivative.

Cyclization to Benzoxazinone: Subsequent heating, often with a dehydrating agent like acetic anhydride, would promote intramolecular cyclization to form a 3,1-benzoxazin-4-one derivative.

Reaction with an Amine: The benzoxazinone intermediate can then be treated with ammonia (B1221849) or a primary amine to yield the corresponding 4(3H)-quinazolinone. If the goal is to incorporate the existing 4-aminophenyl group into the final structure in a different capacity, alternative synthetic strategies starting from simpler anthranilic acid derivatives might be employed. mdpi.comtandfonline.com

Synthesis of Acridone Derivatives:

The N-phenylanthranilic acid core of this compound is the direct precursor to the acridone scaffold. The synthesis of acridone from N-phenylanthranilic acid is a classic example of an intramolecular Friedel-Crafts-type acylation.

The typical procedure involves the cyclization of the N-phenylanthranilic acid derivative in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA). orgsyn.orgjocpr.comjuniperpublishers.com The reaction proceeds as follows:

Protonation: The strong acid protonates the carbonyl group of the carboxylic acid, activating it towards nucleophilic attack.

Intramolecular Cyclization: The electron-rich aniline ring (the 4-aminophenyl moiety) attacks the activated carbonyl carbon, leading to the formation of a new six-membered ring.

Dehydration and Tautomerization: Subsequent dehydration and tautomerization yield the stable, conjugated acridone ring system.

The presence of the amino group on the phenyl ring of this compound would be expected to influence the regioselectivity of the cyclization and the reactivity of the resulting acridone derivative.

Heterocyclic ScaffoldGeneral PrecursorKey Reagents/ConditionsGeneral MechanismReference
QuinazolinoneAnthranilic Acid Derivative1. Acyl chloride/anhydride 2. Dehydrating agent (e.g., Acetic Anhydride) 3. Amine/AmmoniaAcylation, cyclization to a benzoxazinone intermediate, followed by reaction with an amine. nih.govnih.gov
AcridoneN-Phenylanthranilic AcidConcentrated H₂SO₄ or Polyphosphoric Acid (PPA), heatAcid-catalyzed intramolecular cyclization (electrophilic aromatic substitution) followed by dehydration. orgsyn.orgjocpr.com

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and are used to determine the electronic structure of molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. For a molecule like 2-(4-Aminoanilino)benzoic acid, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such calculations would yield valuable information about the molecule's electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating a more reactive species. The analysis would also provide a map of electron density distribution, highlighting regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT Output for this compound

Parameter Hypothetical Value Significance
HOMO Energy -5.5 eV Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -1.2 eV Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap 4.3 eV Indicator of chemical reactivity and electronic stability.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies for this compound are not available.

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without the use of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to predict the ground state properties of a molecule. These calculations would determine the optimized molecular geometry of this compound, providing precise values for bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is fundamental for understanding the molecule's three-dimensional structure.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

The structure of this compound features several rotatable single bonds, particularly the C-N bond linking the two aniline (B41778) rings and the C-C bond connecting the benzoic acid group. The relative orientation of these groups is defined by torsional (or dihedral) angles. A theoretical study would involve systematically rotating these bonds and calculating the energy at each step to generate a potential energy surface. This analysis would identify the most stable conformers (energy minima) and the transition states between them. The energy difference between a minimum and a transition state is the rotational barrier, which determines how easily the molecule can switch between different conformations. For similar biphenyl (B1667301) systems, rotational barriers can range from a few to over 10 kJ/mol.

The presence of amino (-NH2), carboxylic acid (-COOH), and secondary amine (-NH-) groups allows this compound to participate in both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. A computational analysis would identify the possible hydrogen bond donors and acceptors and calculate the geometric parameters and energies of these bonds. In the solid state, carboxylic acids commonly form strong O-H···O hydrogen-bonded dimers. The amino groups can also form N-H···O or N-H···N bonds, leading to complex three-dimensional networks that significantly influence the crystal packing and physical properties of the compound.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. An MD simulation would model the movements of the atoms in this compound over time by solving Newton's equations of motion. This approach provides insights into the molecule's dynamic flexibility, conformational changes at different temperatures, and interactions with its environment, such as a solvent. For example, an MD simulation in water could reveal how water molecules form a hydration shell around the solute, the stability of intermolecular hydrogen bonds, and the average conformation of the molecule in solution.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(4-Aminoanilino)benzoic acid in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the intricate network of covalent bonds and spatial proximities within the this compound molecule.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between adjacent protons on the aromatic rings, aiding in the assignment of signals within the same spin system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is instrumental in assigning the ¹³C signals based on the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to four bonds. This technique is crucial for identifying connectivity across quaternary carbons (carbons with no attached protons), such as the carboxylic acid carbon and the carbons involved in the aniline (B41778) linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation and stereochemistry of the molecule in solution, for instance, the spatial relationship between the protons of the two aromatic rings.

Table 1: Expected 2D NMR Correlations for this compound

2D NMR TechniqueCorrelated NucleiInformation Gained
COSY¹H - ¹HIdentifies adjacent protons on the benzoic acid and aniline rings.
HSQC¹H - ¹³C (¹J)Connects protons to their directly attached carbons.
HMBC¹H - ¹³C (²⁻⁴J)Establishes connectivity across the molecule, including through the amine bridge and to the carboxyl group.
NOESY¹H - ¹H (through space)Reveals spatial proximity between protons on the different aromatic rings, indicating the molecule's conformation.

Solid-State NMR for Polymorphic Forms and Supramolecular Interactions

Solid-state NMR (ssNMR) spectroscopy provides valuable insights into the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can distinguish between different polymorphic forms (different crystal packings of the same molecule) and characterize intermolecular interactions such as hydrogen bonding. High-resolution solid-state ¹³C NMR, for instance, can reveal the number of crystallographically independent molecules in the asymmetric unit. Although specific ssNMR data for this compound is not available, this technique would be essential for a complete characterization of its solid-state properties.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, leading to the absolute structure determination of this compound.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) analysis, when a suitable single crystal can be grown, offers an unambiguous determination of the molecular structure. The analysis reveals the precise coordinates of each atom in the crystal lattice, confirming the connectivity and conformation of the molecule. Key parameters obtained from SCXRD include the crystal system, space group, and unit cell dimensions. While crystallographic data for numerous benzoic acid derivatives are available, specific single-crystal data for this compound were not found in the surveyed literature.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data (Hypothetical)

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a powerful technique for characterizing crystalline materials. It is particularly useful for identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism. The PXRD pattern is a fingerprint of a specific crystalline solid. By comparing the experimental PXRD pattern with simulated patterns from single-crystal data, one can confirm the phase purity of a bulk sample. Although no experimental PXRD data for this compound has been published, this technique would be vital for quality control and the study of its solid-state forms.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific functional groups. For this compound, characteristic vibrational bands would be expected for the N-H stretches of the primary and secondary amines, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and the C=C stretches of the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

The positions of these vibrational bands can be influenced by the molecular environment, making vibrational spectroscopy a useful tool for studying hydrogen bonding and polymorphism. While specific experimental spectra for this compound are not available, the expected characteristic vibrational frequencies are summarized in the table below.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3500 - 3300
C=O (Carboxylic Acid)Stretching1725 - 1700
C=C (Aromatic)Stretching1600 - 1450
C-NStretching1350 - 1250

Assignment of Characteristic Absorption Bands

The infrared (IR) and Raman spectra of this compound provide a wealth of information regarding its molecular vibrations. The characteristic absorption bands can be assigned to specific functional groups and vibrational modes within the molecule.

The IR spectrum is dominated by a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimeric structures. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp peak typically around 1700 cm⁻¹.

The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the aromatic rings, which are observed in the 1400-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the aromatic rings are found at slightly higher frequencies than 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. The N-H stretching vibrations of the primary and secondary amino groups give rise to characteristic bands in the 3200-3500 cm⁻¹ region. Specifically, primary amines usually show two bands in this region corresponding to symmetric and asymmetric stretching modes.

Table 1: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 2500-3300 (broad)
Carbonyl C=O Stretch ~1700 (strong, sharp)
Aromatic Ring C=C Stretch 1400-1600
Aromatic C-H C-H Stretch 3000-3100
Amino Groups N-H Stretch 3200-3500
Carboxylic Acid C-O Stretch 1200-1300

Note: The exact positions of these bands can vary depending on the sample preparation and measurement conditions.

Hydrogen Bonding and Conformation Effects

Hydrogen bonding plays a crucial role in the molecular conformation and vibrational spectra of this compound. The presence of both hydrogen bond donors (O-H and N-H groups) and acceptors (C=O and N atoms) allows for the formation of both intra- and intermolecular hydrogen bonds.

The most significant effect of hydrogen bonding is observed in the O-H stretching band of the carboxylic acid group, as mentioned earlier. The formation of strong intermolecular hydrogen bonds in the solid state leads to a significant red-shift and broadening of this band.

Intramolecular hydrogen bonding can also occur, for instance, between the carboxylic acid proton and the nitrogen of the secondary amine, or between the secondary amine proton and the carbonyl oxygen. Such interactions can influence the conformation of the molecule, affecting the relative orientation of the two aromatic rings. These conformational changes, in turn, can lead to shifts in the vibrational frequencies of the involved functional groups. For example, the formation of an intramolecular hydrogen bond with the carbonyl group would be expected to lower the C=O stretching frequency.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Solvent Effects on Electronic Spectra

The electronic absorption and emission spectra of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from changes in the electronic distribution upon excitation.

In UV-Vis absorption spectroscopy, the molecule typically exhibits absorption bands corresponding to π-π* transitions within the aromatic rings. The position of these absorption maxima can shift depending on the solvent polarity. A red shift (bathochromic shift) with increasing solvent polarity is often observed for molecules where the excited state is more polar than the ground state. Conversely, a blue shift (hypsochromic shift) can occur if the ground state is more stabilized by the polar solvent than the excited state.

Fluorescence emission is generally even more sensitive to the solvent environment. The Stokes shift, which is the difference in energy between the absorption and emission maxima, often increases with increasing solvent polarity. This is because the excited state has a longer lifetime than the absorption process, allowing for reorientation of the solvent molecules around the excited, more polar state, thus lowering its energy before emission occurs.

Table 2: Hypothetical Solvent Effects on the UV-Vis and Fluorescence Spectra of this compound

Solvent Polarity Index Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm)
Hexane 0.1 320 380 60
Dichloromethane 3.1 325 400 75
Acetonitrile (B52724) 5.8 330 420 90

Note: This table presents hypothetical data to illustrate the expected trend of solvatochromism. Actual values would need to be determined experimentally.

Spectroscopic Probes for Molecular Environment

The sensitivity of the fluorescence properties of this compound to its local environment makes it a potential candidate for use as a spectroscopic probe. For instance, its fluorescence emission wavelength and quantum yield could be used to report on the polarity of microenvironments, such as in biological membranes or polymer matrices. Changes in the fluorescence signal upon binding to a target molecule could also be utilized for sensing applications.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. The exact mass of the molecular ion of this compound (C₁₃H₁₂N₂O₂) is 228.0899 g/mol .

In addition to determining the molecular formula, HRMS is instrumental in elucidating the fragmentation pathways of the molecule. Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The precise masses of these fragment ions provide valuable information about the structure of the parent molecule.

Common fragmentation pathways for benzoic acid derivatives often involve the loss of the carboxylic acid group or parts of it. For this compound, characteristic fragmentation patterns could include:

Loss of H₂O (18 Da) from the carboxylic acid group.

Loss of COOH (45 Da) leading to the formation of a diphenylamine (B1679370) radical cation.

Cleavage of the C-N bond between the two aromatic rings.

Table 3: List of Compounds Mentioned

Compound Name

Tandem Mass Spectrometry (MS/MS) for Structural Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. While comprehensive experimental MS/MS data for this compound is not extensively documented in publicly available literature, a theoretical fragmentation pattern can be proposed based on the known fragmentation behaviors of its constituent functional groups: a carboxylic acid, a secondary amine, and two aromatic rings. The molecular weight of this compound is approximately 228.25 g/mol . chemsrc.comnih.gov

In a typical MS/MS experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 229.26. This precursor ion would then be subjected to collision-induced dissociation (CID), leading to the formation of several characteristic fragment ions.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of bonds associated with the carboxylic acid and the secondary amine linker. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical or the entire carboxyl group. libretexts.org Amines are known to undergo alpha-cleavage, which in this case would involve the bonds adjacent to the nitrogen atom connecting the two phenyl rings.

One of the most anticipated primary fragmentation events would be the loss of a water molecule (H₂O) from the protonated parent ion, a common fragmentation for compounds containing a carboxylic acid group. Another significant fragmentation would likely be the cleavage of the C-N bond of the secondary amine, leading to the separation of the two aromatic ring structures. Further fragmentation could involve the loss of carbon monoxide (CO) from ions containing the carbonyl group.

The following table outlines the proposed major fragmentation pathways and the resulting theoretical fragment ions for this compound. It is important to note that this represents a theoretical fragmentation pattern, and actual experimental results may vary depending on the specific instrumentation and conditions used.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
229.26 ([M+H]⁺)211.25H₂OIon resulting from the loss of a water molecule from the carboxylic acid group.
229.26 ([M+H]⁺)184.26COOHIon formed by the loss of the entire carboxyl group.
229.26 ([M+H]⁺)136.08C₇H₆O₂ (Aminobenzoic acid moiety)Ion corresponding to the protonated aminophenyl portion after C-N bond cleavage.
229.26 ([M+H]⁺)93.07C₆H₅NO₂ (Carboxyanilino moiety)Ion corresponding to the protonated aniline fragment.
211.25183.25COIon resulting from the subsequent loss of carbon monoxide after the initial loss of water.

Coordination Chemistry and Metal Complex Formation

Structural Analysis of Metal Complexes

Without published research on the synthesis of metal complexes with 2-(4-Aminoanilino)benzoic acid, there is no experimental data to discuss their characterization or structural features. To maintain scientific accuracy and adhere strictly to the subject compound, no further information can be provided.

X-ray Diffraction Studies of Coordination Geometries

For transition metal complexes, common coordination numbers of four and six give rise to tetrahedral, square planar, or octahedral geometries spuvvn.edu. In complexes of the parent molecule, anthranilic acid, X-ray studies have revealed various coordination modes. Depending on the metal ion, it can act as a monodentate or a tridentate N,O,O'-type ligand nih.gov.

Given the structure of this compound, it is expected to behave as a bidentate or tridentate ligand. A common coordination mode would involve the nitrogen of the secondary amine and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable six-membered chelate ring. The primary amino group on the second phenyl ring could also participate in coordination, potentially leading to the formation of polynuclear or polymeric structures. Powder XRD is often used to confirm the crystalline nature of synthesized metal complexes spuvvn.edu.

Table 1: Common Coordination Geometries in Metal Complexes

Coordination NumberGeometry
4Tetrahedral
4Square Planar
5Trigonal Bipyramidal
5Square Pyramidal
6Octahedral

This interactive table summarizes common coordination geometries found in transition metal complexes.

Magnetic Moment and Electron Paramagnetic Resonance (EPR) Studies

Magnetic susceptibility measurements and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful tools for probing the electronic structure of metal complexes, particularly those containing unpaired electrons.

Magnetic Moment: The effective magnetic moment (μ_eff), determined from magnetic susceptibility measurements, provides information about the number of unpaired electrons in a complex and, by extension, its geometry and the spin state of the central metal ion. For instance, studies on metal complexes of the related N-phenyl anthranilic acid have shown results consistent with specific geometries sjctni.edu. For example, a Co(II) complex exhibiting a magnetic moment of 4.9 B.M. suggests a high-spin octahedral geometry, while a Ni(II) complex with a moment of 3.2 B.M. is also indicative of an octahedral arrangement. A Cu(II) complex with a magnetic moment of 1.9 B.M. is typical for a d⁹ system with one unpaired electron, often in a distorted octahedral geometry sjctni.edu.

EPR Spectroscopy: EPR is used to study paramagnetic species, providing detailed information about the metal ion's environment. The technique measures the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting g-tensor values are characteristic of the metal ion's identity, oxidation state, and coordination geometry. For example, EPR studies of certain iron(III) spin crossover complexes have been used to predict g-tensor components and understand the electronic structure in different spin states researcher.life.

Spectroscopic Investigations of Metal-Ligand Interactions

UV-Vis and Fluorescence Quenching Studies Upon Complexation

UV-Vis Spectroscopy: Electronic absorption spectroscopy (UV-Vis) is used to study the electronic transitions within a molecule. Upon complexation of a ligand with a metal ion, changes in the position and intensity of absorption bands occur, providing evidence of metal-ligand interaction. The spectrum of the free ligand typically shows intense bands corresponding to π → π* and n → π* transitions. In studies of anthranilic acid complexes, the π → π* transition of the free ligand is often blue-shifted (shifted to a shorter wavelength) upon coordination with a metal ion nih.gov. This shift confirms the involvement of the ligand's electronic system in the coordination bond. For complexes of this compound, similar shifts would be expected, indicating the formation of the metal-ligand bond.

Fluorescence Quenching: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance researchgate.net. This phenomenon is a powerful tool for studying the binding of metal ions to ligands. The intrinsic fluorescence of a ligand like this compound, which contains aromatic rings, can be quenched upon the introduction of a transition metal ion. This quenching can occur through various mechanisms, including energy transfer or the formation of a non-fluorescent ground-state complex (static quenching) nih.gov. The extent of quenching can be used to determine binding constants and stoichiometry of the complex formation.

FTIR and Raman Spectroscopy for Coordination Site Identification

Vibrational spectroscopy is crucial for identifying the specific donor atoms of a ligand that are involved in coordination with a metal ion.

FTIR Spectroscopy: By comparing the Fourier-Transform Infrared (FTIR) spectrum of the free ligand with that of its metal complexes, shifts in the characteristic vibrational frequencies of the functional groups can be observed. This provides direct evidence of coordination. For N-phenyl anthranilic acid, a close analog, the IR spectrum shows a characteristic C=O stretching band of the carboxylic acid group around 1682 cm⁻¹ sjctni.edu. Upon complexation, this band shifts to a lower frequency (around 1658 cm⁻¹), indicating that the carbonyl oxygen is involved in coordination. Similarly, the N-H stretching vibration, found around 3300 cm⁻¹, also shifts upon complexation, confirming the involvement of the secondary amine nitrogen in the bond to the metal. The absence of the broad O-H stretch of the carboxylic acid in the complexes confirms its deprotonation prior to coordination sjctni.edu.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying metal-ligand vibrations. In the context of coordination chemistry, changes in the Raman spectrum upon complexation can also identify coordination sites. Furthermore, Raman spectroscopy can be a valuable tool for studying phenomena like spin crossover, where shifts in the vibrational modes corresponding to the metal-ligand bonds can be observed as the complex transitions between high-spin and low-spin states wikipedia.org.

Table 2: Representative FTIR Spectral Data (cm⁻¹) for N-Phenyl Anthranilic Acid and its Complexes sjctni.edu

Compoundν(N-H)ν(C=O)
N-Phenyl Anthranilic Acid33001682
Co(II) ComplexShifted1658
Ni(II) ComplexShifted1658
Cu(II) ComplexShifted1658

This interactive table shows the characteristic shifts in IR frequencies upon complexation, indicating the coordination sites.

Electronic and Magnetic Properties of Metal Complexes

Spin Crossover Phenomena

Spin crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light irradiation wikipedia.orgmdpi.com. This transition is accompanied by significant changes in magnetic properties, color, and structure researchgate.net.

SCO is most commonly observed in first-row transition metal complexes with d⁴ to d⁷ electron configurations in an octahedral ligand field wikipedia.org. The phenomenon occurs when the energy difference between the LS and HS states is comparable to thermal energy (kT). For a metal complex of this compound to exhibit spin crossover, it would need to be synthesized with a suitable metal ion (e.g., Fe(II), Fe(III), Co(II)) in an appropriate coordination environment that results in a ligand field strength close to the spin-pairing energy.

While there are no specific reports of spin crossover in complexes of this compound, the potential for such behavior exists. The tunability of the ligand field by modifying the ligand structure or introducing co-ligands could lead to the design of new SCO materials based on this framework. The transition between spin states can be monitored by variable-temperature magnetic susceptibility measurements, which would show an abrupt or gradual change in the magnetic moment around a critical temperature (T½) wikipedia.org.

Luminescence Properties of Lanthanide Complexes

The interaction of this compound with lanthanide ions is an area of significant interest due to the potential for creating highly luminescent materials. While specific research on the luminescence properties of lanthanide complexes derived exclusively from this compound is not extensively documented in publicly available literature, the principles of lanthanide coordination chemistry and the behavior of structurally analogous aromatic carboxylate and N-substituted aminobenzoic acid ligands allow for a detailed projection of their likely photophysical characteristics.

The luminescence of lanthanide complexes is typically achieved through a mechanism known as the "antenna effect" or sensitized luminescence. In this process, the organic ligand, in this case, this compound, absorbs incident light (usually in the UV region) and is excited from its ground state to a singlet excited state. Through intersystem crossing, it then transitions to a triplet excited state. If the energy of this triplet state is appropriately matched with the energy of an emissive excited state of the coordinated lanthanide ion, an efficient intramolecular energy transfer can occur from the ligand to the metal center. The excited lanthanide ion then relaxes to its ground state by emitting light with its characteristic sharp, line-like emission bands.

The efficiency of this energy transfer and the resulting luminescence intensity are dependent on several factors, including the efficiency of light absorption by the ligand, the rate of intersystem crossing, the energy gap between the ligand's triplet state and the lanthanide's accepting level, and the presence of quenching pathways.

Research on lanthanide complexes with similar aromatic N-substituted aminobenzoic acid ligands provides valuable insights into the potential luminescent behavior of complexes with this compound. For instance, studies on lanthanide complexes with 3-dimethylaminobenzoic acid have demonstrated that these ligands can effectively sensitize the emission of lanthanide ions. In one such study, a terbium complex with 3-dimethylaminobenzoic acid and 5,5′-dimethyl-2,2′-bipyridine exhibited a fluorescence lifetime of 0.4709 ms, indicating efficient energy transfer from the organic ligands to the Tb³⁺ ion nih.govmdpi.com.

Similarly, novel luminescent lanthanide(III)-chelated complexes based on dansyl-N-methyl-aminobenzoic acid have been shown to exhibit strong near-infrared (NIR) emission for Nd(III) and Er(III) ions researchgate.net. The photoluminescence intensity in these complexes was found to be dependent on the spectral overlap between the emission band of the ligand and the absorption band of the lanthanide(III) ion researchgate.net. The radiative lifetimes for Er(III) and Nd(III) in these complex films were estimated to be 1.6 µs and 1.2 µs, respectively researchgate.net.

The expected luminescence of lanthanide complexes with this compound would likely feature the characteristic emission bands of the specific lanthanide ion used. For example, a europium(III) complex would be expected to exhibit sharp emission peaks in the red region of the visible spectrum, corresponding to the ⁵D₀ → ⁷Fⱼ transitions, with the ⁵D₀ → ⁷F₂ transition being particularly intense in a low-symmetry coordination environment. A terbium(III) complex would be anticipated to show characteristic green luminescence arising from the ⁵D₄ → ⁷Fⱼ transitions.

The quantum yield of luminescence, which is a measure of the efficiency of the conversion of absorbed photons to emitted photons, is a critical parameter for these materials. In related lanthanide complexes with aromatic carboxylate ligands, quantum yields can vary significantly based on the specific ligand and lanthanide ion. For instance, a europium(III) complex with 5-acrylamido-1,10-phenanthroline and 2-thenoyltrifluoroacetone (B1682245) showed a remarkable luminescence quantum yield of 40.1% at room temperature upon ligand excitation researchgate.net.

The table below summarizes the luminescence properties of lanthanide complexes with ligands structurally related to this compound, providing a basis for the anticipated properties of its own lanthanide complexes.

Lanthanide IonAncillary Ligand(s)Luminescence Lifetime (τ)Quantum Yield (Φ)Key Emission WavelengthsReference
Tb³⁺3-dimethylaminobenzoic acid, 5,5′-dimethyl-2,2′-bipyridine0.4709 msNot ReportedNot Reported nih.govmdpi.com
Er³⁺dansyl-N-methyl-aminobenzoic acid1.6 µs (radiative)Not Reported~1530 nm (¹³I₁₃/₂ → ¹⁵I₁₅/₂) researchgate.net
Nd³⁺dansyl-N-methyl-aminobenzoic acid1.2 µs (radiative)Not Reported~880, 1060, 1330 nm (⁴F₃/₂ → ⁴I₉/₂, ⁴F₃/₂ → ⁴I₁₁/₂, ⁴F₃/₂ → ⁴I₁₃/₂) researchgate.net
Eu³⁺5-acrylamido-1,10-phenanthroline, 2-thenoyltrifluoroacetone590 µs40.1%Not Reported researchgate.net
Sm³⁺, Tb³⁺, Dy³⁺, Eu³⁺p-nitrobenzoic acid, o-phenanthrolineNot ReportedNot ReportedEu³⁺: 613 nm (⁵D₀ → ⁷F₂) nih.gov

Further research into the synthesis and photophysical characterization of lanthanide complexes with this compound is necessary to experimentally validate these expected properties and to fully explore their potential in applications such as luminescent probes, lighting, and displays.

Supramolecular Assemblies and Materials Science Applications Non Biological

Design and Synthesis of Hydrogen-Bonded Frameworks

Self-Assembly Principles and Directing Interactions

No specific studies on the self-assembly of 2-(4-Aminoanilino)benzoic acid were identified. Theoretically, its structure, which contains both hydrogen bond donor groups (N-H from the amino and amine groups, O-H from the carboxylic acid) and acceptor groups (N from the amine, O from the carboxylic acid), makes it a candidate for forming hydrogen-bonded networks. The interactions would likely be dominated by strong hydrogen bonds such as O-H···O, N-H···O, and N-H···N.

For context, a structurally related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, has been shown to form centrosymmetric acid-acid dimers in the crystalline state through pairwise O—H···O hydrogen bonds. This common motif in carboxylic acids suggests that this compound might exhibit similar dimeric structures as a fundamental part of a larger hydrogen-bonded assembly. However, without experimental data, this remains a hypothesis.

Cocrystallization and Salt Formation for Crystal Engineering

There is no available research on the cocrystallization or salt formation of this compound for the purposes of crystal engineering. The presence of both an acidic carboxylic acid group and basic amino groups suggests that it could form salts with suitable acidic or basic co-formers, or engage in cocrystallization through hydrogen bonding.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Topology and Porosity Analysis

As no MOFs or coordination polymers using this specific linker have been reported, there is no corresponding data on their topology or porosity.

Advanced Polymeric Materials

No studies were found that describe the incorporation of this compound as a monomer or functional additive in the synthesis of advanced polymeric materials.

Incorporation into Polyimides, Polyamides, and Polyesters for Enhanced Properties

The presence of both amino and carboxylic acid functionalities allows this compound to be incorporated into various condensation polymers. Polyamides, for instance, are polymers linked by amide bonds and can be synthesized through step-growth polymerization using monomers containing amine and carboxylic acid groups. wikipedia.org While direct polymerization of this compound into a homopolymer is not extensively documented in readily available literature, its structure is analogous to monomers used in creating high-performance aromatic polyamides. The incorporation of such aromatic, flexible units can influence properties like thermal stability, solubility, and mechanical strength.

In the synthesis of polyimides, aromatic diamines are crucial monomers that react with dianhydrides. nasa.gov The this compound structure contains a primary and a secondary amine, making it a candidate for such reactions, potentially leading to polyimides with modified characteristics. The synthesis of polyimides is often carried out in high-boiling solvents or molten benzoic acid, which can act as a catalytic medium. researchgate.netnih.govmdpi.com Introducing a monomer like this compound could enhance solubility and processability, key challenges in the field of high-performance polyimides. titech.ac.jp

Similarly, polyesters are formed from diols and dicarboxylic acids. nih.gov While this compound does not fit this monomer scheme directly, it could be chemically modified or used as an additive to impart specific functionalities, such as improved thermal resistance or altered optical properties, to the final polyester (B1180765) material. researchgate.net

Table 1: Potential Impact of this compound Incorporation on Polymer Properties

Polymer Class Potential Monomer Role Anticipated Enhanced Properties
Polyamides A-B type monomer Improved thermal stability, enhanced solubility in organic solvents, increased flexibility.
Polyimides Modified diamine component Better processability, tailored thermal and mechanical characteristics.
Polyesters Functional additive or co-monomer Increased thermal resistance, introduction of photoactive properties.

Development of Conjugated Polymers

Conjugated polymers, characterized by alternating single and double bonds along their backbone, possess unique electronic and optical properties that make them suitable for applications in electronics, such as transistors and solar cells. mdpi.comscilit.com The diphenylamine (B1679370) unit within this compound is a common component in conjugated materials.

The synthesis of conjugated polymers often involves cross-coupling reactions like Suzuki or Stille coupling to build the polymer chain. nih.govmdpi.com By modifying this compound, for example, through halogenation, it can be prepared for copolymerization with other aromatic monomers. The resulting polymers would benefit from the electron-donating nature of the diphenylamine nitrogen atoms, which is crucial for charge transport. The incorporation of such units can lead to materials with favorable semiconducting properties for use in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com

Sensor Development and Chemo-sensing Research

The specific arrangement of electron-donating amine groups and electron-withdrawing/binding carboxylic acid groups in this compound makes it an excellent candidate for chemo-sensing applications. These features allow the molecule to selectively interact with various analytes, leading to a measurable optical or electronic response.

Fluorescent and Colorimetric Sensors for Metal Ions (e.g., heavy metals)

Fluorescent and colorimetric sensors provide a sensitive and often visual method for detecting trace amounts of metal ions, which is critical for environmental monitoring and medical diagnostics. mdpi.comrsc.orgmdpi.com The sensing mechanism typically relies on the interaction between the analyte (metal ion) and the sensor molecule, which alters the sensor's electronic structure and, consequently, its absorption or emission of light.

Derivatives of this compound can act as chelating agents for heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and copper (Cu²⁺). nih.gov The lone pair electrons on the nitrogen and oxygen atoms can coordinate with the metal ion. This binding event can modulate the photophysical properties of the molecule in several ways:

Fluorescence Quenching or Enhancement: Binding to a heavy metal ion can quench the fluorescence of the sensor molecule through mechanisms like electron or energy transfer. Conversely, in some systems, binding can restrict molecular vibrations, leading to fluorescence enhancement.

Colorimetric Changes: The coordination of a metal ion can alter the energy levels of the sensor's molecular orbitals, causing a shift in its absorption spectrum and a visible color change. mdpi.com

Research has demonstrated that sensor arrays and various probes can be developed for the selective detection of multiple heavy metal ions, with some achieving detection limits in the nanomolar (nM) range. mdpi.commdpi.com

Table 2: Research Findings in Metal Ion Sensing

Sensor Type Target Ion Example Typical Detection Mechanism Reported Detection Limits
Fluorescent Th⁴⁺, VO²⁺ "Turn-on" or "Turn-off" fluorescence upon ion binding. mdpi.com As low as 7.19 nM for Th⁴⁺. mdpi.com
Colorimetric Hg²⁺, Cu²⁺ Change in visible color due to altered light absorption. nih.gov Varies; often in µM to nM range.
Luminescence Various Phosphorescence changes in heavy-metal complexes. orientjchem.org Dependent on the specific complex and analyte.

Anion Recognition Studies

The detection and recognition of anions are of significant interest in biological and environmental chemistry. Sensor molecules for anions typically rely on interactions such as hydrogen bonding or electrostatic forces. The N-H groups of the secondary amine and the carboxylic acid in this compound can act as effective hydrogen-bond donors.

This allows the molecule to form complexes with anions like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). johnshopkins.edu Upon binding, the electronic environment of the sensor molecule is perturbed, which can be observed through changes in its fluorescence or UV-Vis absorption spectra. For example, the deprotonation of an N-H group by a basic anion can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a distinct signaling response. johnshopkins.edu Studies on similar structures have shown that these interactions can be highly selective, allowing for the differentiation between anions of similar basicity and size. johnshopkins.edunih.gov

Photochromic and Electrochromic Materials Research

Materials that can change their optical properties in response to light (photochromism) or an electric field (electrochromism) have applications in smart windows, displays, and optical data storage. rsc.org The diphenylamine core of this compound is a well-known electroactive group that can be reversibly oxidized, making it suitable for electrochromic applications.

Integration into Dye-Sensitized Systems

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that relies on a sensitizer (B1316253) dye to absorb light and inject electrons into a semiconductor material, typically titanium dioxide (TiO₂). nih.govnih.gov An effective dye molecule generally consists of three parts: an electron donor, a π-conjugated bridge, and an electron acceptor/anchoring group.

The this compound structure fits this model well:

Electron Donor: The diphenylamine moiety is an effective electron-donating group.

π-Bridge: The phenyl rings themselves act as a simple conjugated bridge.

Acceptor/Anchoring Group: The benzoic acid group serves as both an electron acceptor and, crucially, as an anchoring group that binds the dye molecule to the TiO₂ surface, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band. nih.govresearchgate.net

The efficiency of a DSSC is highly dependent on the dye's ability to absorb light, its energy level alignment with the semiconductor, and the kinetics of electron injection and regeneration. researchgate.net While this compound itself may be a simple dye, it serves as a foundational structure for developing more complex and efficient sensitizers for solar cell applications. nih.gov

Photo-Switches and Molecular Machines

Following a comprehensive review of scientific literature and chemical databases, no specific research or applications have been identified for "this compound" in the context of photo-switches and molecular machines.

Extensive searches were conducted to find instances where this compound or its close derivatives are utilized as components in the design and synthesis of photo-responsive supramolecular assemblies or as integral parts of molecular machinery. These inquiries, however, did not yield any published studies, data, or detailed findings that would allow for a thorough and informative discussion as per the requested outline.

The fields of photo-switches and molecular machines are active areas of research, with a wide variety of molecular scaffolds being investigated for their potential in these applications. Commonly explored structures include, but are not limited to, azobenzenes, diarylethenes, spiropyrans, and overcrowded alkenes for photo-switches, and rotaxanes, catenanes, and molecular motors for molecular machines. At present, it appears that "this compound" has not been a focus of investigation within these specific domains of materials science.

Therefore, due to the absence of available data and research findings, a detailed section on the role of "this compound" in photo-switches and molecular machines, including data tables and specific research findings, cannot be provided.

Catalytic Applications in Organic Transformations

Role as an Organic Ligand in Homogeneous Catalysis

There is no available research detailing the use of "2-(4-Aminoanilino)benzoic acid" as an organic ligand in homogeneous catalysis.

No studies were identified that investigate or report the use of "this compound" as a ligand in palladium-catalyzed cross-coupling reactions.

Organocatalysis and Brønsted Acid-Base Catalysis

No research could be located that discusses the use of "this compound" as an organocatalyst or its involvement in Brønsted acid-base catalysis.

Due to the absence of specific research data on "this compound" in the requested catalytic applications, it is not possible to provide detailed research findings or data tables as instructed. The compound has not been documented in the scientific literature for the catalytic roles outlined in the provided structure.

Mechanistic Studies of Catalytic Cycles

The catalytic applications of this compound in organic transformations are an area of growing interest. While direct and extensive mechanistic studies specifically involving this compound are not widely documented, its structural motifs, featuring both a secondary amine and a carboxylic acid, suggest its potential to act as a bidentate N,O-ligand in metal-catalyzed reactions. The elucidation of catalytic cycles involving structurally analogous N-aryl anthranilic acids provides a foundational understanding of the potential mechanistic pathways for this compound. These studies are crucial for optimizing reaction conditions and expanding the scope of its catalytic applications.

Intermediate Characterization and Reaction Pathway Elucidation

The characterization of intermediates is fundamental to understanding the step-by-step mechanism of a catalytic cycle. For catalytic systems potentially involving this compound as a ligand, the reaction pathways are likely to mirror those established for well-known cross-coupling reactions, such as the copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations.

In the context of copper-catalyzed C-N cross-coupling reactions , the catalytic cycle is generally proposed to involve Cu(I) and Cu(III) intermediates. The cycle would likely initiate with the coordination of the this compound ligand to a Cu(I) salt. The resulting copper(I)-ligand complex would then undergo oxidative addition with an aryl halide (Ar-X), forming a transient Cu(III) intermediate. This key intermediate would then facilitate the coupling with a nucleophile, followed by reductive elimination to yield the desired C-N coupled product and regenerate the active Cu(I) catalyst. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and mass spectrometry are pivotal in identifying these transient species. For instance, in related systems, the formation of distinct supramolecular structures, such as dimeric complexes, has been observed through crystallographic analysis of N-aryl anthranilic acid derivatives researchgate.net.

For palladium-catalyzed C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, a Pd(0)/Pd(II) catalytic cycle is the generally accepted mechanism. In a hypothetical scenario where this compound acts as a ligand, the cycle would commence with the oxidative addition of an aryl halide to a Pd(0) complex. This step forms a Pd(II)-aryl-halide intermediate. Subsequent coordination of an amine nucleophile to this intermediate, followed by deprotonation by a base, would generate a Pd(II)-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the new C-N bond and regenerates the catalytically active Pd(0) species. Mechanistic studies on similar systems have identified catalytically inactive bis(arylamine)·Pd(II) complexes as resting states, which can be in dynamic equilibrium with the active catalyst nih.gov.

Turnover Frequency and Selectivity Studies

The efficiency and selectivity of a catalyst are critical metrics for its practical application. Turnover frequency (TOF), which measures the number of substrate molecules converted per unit of time by one catalyst molecule, and selectivity, which describes the catalyst's ability to favor the formation of a specific product, are key parameters investigated in catalytic studies.

Selectivity is a paramount concern in organic synthesis. In the context of reactions involving N-aryl anthranilic acids, chemo- and regioselectivity are of particular importance. For example, in the copper-catalyzed amination of 2-chlorobenzoic acids to produce N-aryl anthranilic acids, high regioselectivity is achieved, with the amination occurring specifically at the ortho position to the carboxylic acid researchgate.net. This selectivity is crucial for the synthesis of the desired ligand precursors. The choice of ligand and reaction conditions can significantly influence the outcome, enabling selective N-arylation even in the presence of other reactive functional groups rsc.org.

The table below presents representative data on the yields of N-aryl anthranilic acids synthesized via copper-catalyzed amination, illustrating the high selectivity and efficiency of such transformations.

Aryl HalideAniline (B41778) DerivativeCatalyst SystemYield (%)Reference
2-Chlorobenzoic acidAnilineCu/Cu₂O, K₂CO₃95 researchgate.net
2-Chlorobenzoic acid4-MethylanilineCu/Cu₂O, K₂CO₃99 researchgate.net
2-Chlorobenzoic acid4-MethoxyanilineCu/Cu₂O, K₂CO₃98 researchgate.net
2-Chlorobenzoic acid2,6-DimethylanilineCu/Cu₂O, K₂CO₃75 researchgate.net

The following table provides examples of turnover numbers and frequencies from a highly efficient palladacycle-catalyzed carbonylative Suzuki-Miyaura coupling, which serves as a reference for the potential efficiency of related cross-coupling reactions.

Catalyst Loading (mol%)TONTOF (h⁻¹)Reference
10⁻³9.8 x 10⁴9.8 x 10³ organic-chemistry.orgnih.gov
10⁻⁵9.7 x 10⁶9.7 x 10⁵ organic-chemistry.orgnih.gov
10⁻⁷9.5 x 10⁸9.5 x 10⁷ organic-chemistry.orgnih.gov
10⁻⁹5.0 x 10⁹1.0 x 10⁹ organic-chemistry.orgnih.gov

Further mechanistic and kinetic studies focusing specifically on this compound are necessary to fully elucidate its catalytic potential and to tailor its application for highly efficient and selective organic transformations.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification in Research Mixtures

Chromatographic techniques are fundamental in the analytical chemistry of complex organic molecules like 2-(4-Aminoanilino)benzoic acid. These methods allow for the effective separation, identification, and quantification of the compound in various matrices, which is crucial for purity assessment, reaction monitoring, and stability studies. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation and quantification of this compound due to its non-volatile and polar nature. The development of a robust HPLC method is a meticulous process involving the optimization of several key parameters to achieve the desired resolution, sensitivity, and analysis time.

A typical starting point for method development is reversed-phase HPLC (RP-HPLC) , where a nonpolar stationary phase is used with a polar mobile phase. For this compound, a C18 or C8 column is a common initial choice for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer is crucial for controlling the ionization state of the analyte's acidic and basic functional groups, thereby influencing its retention and peak shape.

The pH of the mobile phase is a critical parameter. Given that this compound possesses both a carboxylic acid group and two amino groups, its charge state is highly pH-dependent. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) will protonate the amino groups, leading to increased polarity and potentially earlier elution, while a neutral or slightly basic pH will deprotonate the carboxylic acid, which can also affect retention. The selection of an appropriate pH is therefore essential to achieve optimal separation from impurities or other components in a mixture.

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate compounds with a wide range of polarities. For instance, a gradient starting with a higher aqueous composition and gradually increasing the organic modifier content can elute polar impurities first, followed by the target compound and then any nonpolar impurities.

Detection is most commonly achieved using a UV-Vis detector , as the aromatic rings and conjugated system in this compound provide strong chromophores, resulting in significant UV absorbance. The selection of the detection wavelength is based on the compound's UV spectrum, with the wavelength of maximum absorbance (λmax) typically chosen to maximize sensitivity.

For more complex matrices or for confirmation of peak identity, HPLC can be coupled with a mass spectrometer (LC-MS) . This powerful technique provides not only retention time data but also mass-to-charge ratio information, which allows for highly specific and sensitive detection and structural elucidation.

Table 10.1: Illustrative HPLC Method Parameters for N-Phenylanthranilic Acid Derivatives

ParameterTypical Conditions
Stationary Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 80-20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table presents typical starting conditions for method development for compounds structurally similar to this compound, as specific literature on this exact compound is limited. Optimization would be necessary for a validated method.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally not suitable for the direct analysis of this compound due to its low volatility and the presence of polar functional groups (carboxylic acid and amines) that can lead to poor peak shape and thermal decomposition in the hot injector and column. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form.

The primary goal of derivatization is to mask the polar functional groups. The carboxylic acid group is typically converted to an ester, most commonly a methyl or ethyl ester, through reaction with an appropriate alcohol in the presence of an acid catalyst. The amino groups can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form amides or silylated amines, respectively.

The choice of derivatizing agent is critical and depends on the desired volatility and the detector to be used. For instance, halogenated derivatives (e.g., from TFAA) are highly responsive to an electron capture detector (ECD) , which can provide excellent sensitivity for trace analysis. For general-purpose analysis and structural confirmation, derivatized samples are often analyzed by GC coupled with mass spectrometry (GC-MS) . The mass spectrum of the derivative provides a unique fragmentation pattern that serves as a fingerprint for identification.

The development of a GC method for a derivatized analyte involves optimizing parameters such as the injection temperature, the temperature program of the column oven, the carrier gas flow rate, and the choice of the capillary column. A nonpolar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for the separation of such derivatives.

Table 10.2: Potential Derivatization Reactions for GC Analysis of this compound

Functional GroupDerivatization ReactionReagentResulting Derivative
Carboxylic AcidEsterificationMethanol/HClMethyl Ester
Amino GroupsAcylationTrifluoroacetic Anhydride (TFAA)N-Trifluoroacetyl Amide
BothSilylationBSTFATrimethylsilyl Ester and Amine

Note: The successful application of these derivatization strategies would require experimental validation to ensure complete reaction and thermal stability of the resulting derivatives.

Capillary Electrophoresis (CE) for Complex Sample Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation technique that can be a powerful alternative or complementary method to HPLC for the analysis of this compound, particularly in complex biological or environmental samples. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by their charge-to-size ratio.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most common mode. The separation is conducted in a fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter as it determines the charge of the analyte. At a low pH, the amino groups will be protonated, and the carboxylic acid will be neutral, resulting in a net positive charge. At a high pH, the carboxylic acid will be deprotonated, and the amino groups will be neutral, leading to a net negative charge. At an intermediate pH, the compound may exist as a zwitterion. The choice of BGE pH, therefore, dictates the migration direction and velocity of the analyte.

The composition and concentration of the BGE also play a significant role in the separation. Common buffers include phosphate (B84403) or borate (B1201080) buffers. Additives such as organic solvents (e.g., methanol, acetonitrile) can be included in the BGE to modify the viscosity and dielectric constant of the medium, which can improve resolution and alter selectivity.

Detection in CE is typically performed on-capillary using a UV-Vis detector. The principles are similar to HPLC, where the strong UV absorbance of this compound allows for sensitive detection. For enhanced sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS).

One of the key advantages of CE is its very low sample and reagent consumption, making it a green analytical technique. Furthermore, the high separation efficiency of CE can allow for the resolution of closely related impurities that may be difficult to separate by HPLC.

Table 10.3: Exemplary Capillary Zone Electrophoresis Parameters for Aromatic Amino Acids

ParameterTypical Conditions
Capillary Fused Silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) 25 mM Sodium Phosphate buffer, pH 7.0
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 s)
Detection UV at 214 nm

Note: These parameters are illustrative for aromatic amino acids and would require optimization for the specific analysis of this compound.

Electroanalytical Techniques for Redox Behavior Studies

Electroanalytical techniques are valuable for investigating the redox properties of this compound. These methods are based on measuring the electrical response (current, potential, or charge) of the analyte in an electrochemical cell. Such studies can provide insights into the compound's oxidation and reduction mechanisms, which can be relevant to its chemical reactivity and potential applications in areas like materials science or as a redox indicator.

Cyclic Voltammetry and Chronoamperometry

Cyclic Voltammetry (CV) is a powerful and widely used electroanalytical technique for studying the electrochemical behavior of compounds. In a CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential, while the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

For this compound, the presence of the amino groups and the diphenylamine (B1679370) moiety suggests that the compound is likely to undergo oxidation at a suitable positive potential. The cyclic voltammogram would reveal the oxidation potential, the reversibility of the oxidation process, and potentially the number of electrons involved. The stability of the oxidized species can also be inferred from the shape of the voltammogram. For a reversible process, a corresponding reduction peak would be observed on the reverse scan. The absence of a reduction peak would indicate an irreversible or quasi-reversible process, where the oxidized species undergoes a chemical reaction.

The experimental setup for CV typically involves a three-electrode system: a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire). The analyte is dissolved in a suitable solvent containing a supporting electrolyte to ensure conductivity.

Chronoamperometry is another electroanalytical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This technique can be used to study the kinetics of the electrochemical reaction and to determine the diffusion coefficient of the analyte.

Table 10.4: Typical Experimental Conditions for Cyclic Voltammetry of Aromatic Amines

ParameterTypical Value/Material
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent Acetonitrile
Supporting Electrolyte 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP)
Analyte Concentration 1 mM
Scan Rate 100 mV/s

Note: The specific potentials and observed redox behavior would be dependent on the exact structure of this compound and the experimental conditions.

Potentiometric and Conductometric Analysis

Potentiometric analysis involves the measurement of the potential of an electrochemical cell under zero current flow. This technique is commonly used for pH measurements and for titrations. A potentiometric titration could be developed for the quantification of this compound. Given its acidic and basic nature, it could be titrated with a standard solution of a strong base or a strong acid, respectively. The endpoint of the titration would be determined by a sharp change in the potential, as measured by an indicator electrode (e.g., a glass electrode for acid-base titrations) versus a reference electrode. This method is simple, inexpensive, and can be quite accurate.

Hyphenated Techniques (e.g., LC-MS, GC-MS, IC-MS) for Structural Confirmation in Complex Matrices

The unequivocal structural confirmation of "this compound" in complex matrices necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the specificity and sensitivity of mass spectrometry, are indispensable for this purpose. These methods provide not only retention time data for initial identification but also mass-to-charge ratios and fragmentation patterns for definitive structural elucidation, even at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), stands as a primary tool for the analysis of aromatic amines and carboxylic acids in various complex sample types, including biological fluids, environmental samples, and pharmaceutical formulations. For "this compound," a reversed-phase liquid chromatography approach would likely be employed, utilizing a C18 or phenyl-hexyl column to achieve separation based on the compound's moderate hydrophobicity.

The mass spectrometric detection would typically be performed using electrospray ionization (ESI) in positive ion mode, which is well-suited for protonating the two amino groups present in the molecule. In a tandem mass spectrometry experiment, the protonated molecule ([M+H]⁺) would be selected as the precursor ion and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is crucial for structural confirmation.

Expected fragmentation pathways for "this compound" would likely involve the cleavage of the bond between the secondary amine and the phenyl ring, as well as decarboxylation. The resulting product ions would provide a unique fingerprint for the molecule, allowing for its confident identification. Multiple reaction monitoring (MRM) can be used for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. nih.govnih.govresearchgate.netwaters.comshimadzu.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
Chromatography
ColumnC18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation from matrix components
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion ([M+H]⁺)m/z 229.097
Product Ions (Hypothetical)Fragmentation of the C-N bond, loss of CO₂
Scan TypeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful technique for the analysis of semi-volatile compounds. However, due to the presence of polar functional groups (carboxylic acid and amino groups), "this compound" is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to increase its volatility and thermal stability.

Common derivatization reagents for carboxylic acids and amines include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents. Derivatization converts the polar groups into less polar silyl (B83357) or acyl derivatives, which are amenable to GC separation. The derivatized compound can then be separated on a non-polar or medium-polarity capillary column and detected by the mass spectrometer.

Electron ionization (EI) is the most common ionization technique in GC-MS, providing reproducible fragmentation patterns that can be compared with spectral libraries for identification. The mass spectrum of the derivatized "this compound" would exhibit characteristic fragments corresponding to the loss of the derivatizing groups and fragmentation of the core structure.

Table 2: Potential GC-MS Analysis Parameters for Derivatized this compound

ParameterValue
Derivatization
ReagentBSTFA with 1% TMCS or other suitable silylating agent
ReactionConversion of -COOH and -NH₂ groups to TMS derivatives
Gas Chromatography
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Inlet Temperature250-280 °C
Oven ProgramTemperature gradient optimized for separation
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eV
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification
Expected FragmentsMolecular ion of the derivative and characteristic fragment ions

Ion Chromatography-Mass Spectrometry (IC-MS)

While less common for this type of compound compared to LC-MS and GC-MS, ion chromatography coupled with mass spectrometry could potentially be employed, particularly if the analysis requires separation from other ionic species in a complex aqueous matrix. IC is well-suited for the separation of ionic and polar compounds.

For the analysis of "this compound," an anion-exchange column could be used to separate the deprotonated carboxylate form of the molecule. The eluent would typically be an aqueous buffer, which would then be introduced into the mass spectrometer. ESI in negative ion mode would be used to detect the deprotonated molecule ([M-H]⁻). Similar to LC-MS, tandem mass spectrometry could be used for structural confirmation by fragmenting the precursor ion.

The choice of the most appropriate hyphenated technique depends on the specific research application, the nature of the complex matrix, and the required sensitivity and selectivity. In many cases, the use of orthogonal techniques (e.g., LC-MS and GC-MS) can provide a higher degree of confidence in the structural confirmation of "this compound."

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future synthetic research will likely pivot towards the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of 2-(4-Aminoanilino)benzoic acid and its derivatives. While traditional methods have been established, there is a growing need for sustainable approaches that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration may include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions will be a primary focus. This could involve exploring enzymatic catalysis or biocatalysis to achieve high selectivity and yield under mild conditions. The development of continuous flow processes could also offer advantages in terms of scalability, safety, and efficiency compared to batch processes.

Catalytic C-N Cross-Coupling Reactions: Advanced catalytic systems, such as those based on palladium, copper, or other transition metals, could enable more direct and atom-economical routes to this compound. Research into ligand development will be crucial for improving catalyst activity, stability, and substrate scope.

Microwave-Assisted and Photochemical Synthesis: These non-conventional energy sources can often accelerate reaction rates and improve yields. Future studies may investigate their application to key steps in the synthesis of this compound, potentially leading to rapid and high-yielding protocols.

A comparative table of potential sustainable synthetic methodologies is presented below:

MethodologyPotential AdvantagesResearch Focus
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Identification and engineering of enzymes for specific C-N bond formation.
Flow Chemistry Improved safety, scalability, and process control.Development of robust flow reactors and optimization of reaction parameters.
Advanced Catalysis High atom economy, direct functionalization.Design of novel ligands and catalysts for efficient cross-coupling reactions.
Photochemistry Mild conditions, unique reactivity pathways.Exploration of photoredox catalysis for C-N bond formation.

Development of Advanced Functional Materials Beyond Current Scope

The unique molecular structure of this compound makes it an excellent building block for a new generation of advanced functional materials. Its aromatic backbone, coupled with reactive functional groups, allows for its incorporation into various polymeric and supramolecular architectures.

Future research in this area is expected to focus on:

Conducting Polymers: While polyaniline is a well-known conducting polymer, incorporating this compound as a monomer or comonomer can introduce new functionalities. The carboxylic acid group can enhance solubility and processability, and also serve as a site for post-polymerization modification. Research will likely explore the synthesis and characterization of copolymers with tailored electronic and optical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid and amino groups are ideal for coordination with metal ions, making this compound a promising ligand for the construction of novel MOFs. These materials could exhibit interesting properties for applications in gas storage, separation, and catalysis.

High-Performance Polymers: Incorporation of the rigid, aromatic structure of this compound into polymer backbones, such as polyimides or polyamides, could lead to materials with enhanced thermal stability, mechanical strength, and chemical resistance.

Integration into Advanced Smart Systems and Responsive Materials

"Smart" or "responsive" materials that can change their properties in response to external stimuli are at the forefront of materials science. The functional groups of this compound offer handles for creating such materials.

Emerging paradigms in this domain include:

pH-Responsive Materials: The carboxylic acid and amino groups can be protonated or deprotonated depending on the pH of the environment. This property can be exploited to create materials that swell, shrink, or change their optical or electronic properties in response to pH changes. Such materials could find applications in drug delivery systems, sensors, and actuators.

Redox-Active Materials: The aniline (B41778) moiety can undergo reversible oxidation and reduction. This redox activity can be harnessed to develop materials for electrochromic devices, redox-flow batteries, and sensors for detecting oxidizing or reducing agents.

Photoresponsive Systems: By chemically modifying the this compound structure with photochromic units, it may be possible to create materials that respond to light. This could lead to the development of light-controlled switches, optical data storage materials, and photo-actuators.

Application of Machine Learning and AI in Design and Synthesis of Derivatives

The convergence of materials science and artificial intelligence (AI) is opening up new avenues for accelerated discovery and design. Machine learning (ML) and AI can be powerful tools in the context of this compound research.

Future applications in this area include:

Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized derivatives of this compound. This can help to prioritize synthetic targets and reduce the number of experiments needed.

De Novo Design: Generative AI models can be used to design novel molecules based on this compound with desired properties. These models can explore a vast chemical space to identify promising candidates for specific applications.

Synthesis Planning: AI tools can assist in planning the synthesis of complex derivatives by suggesting optimal reaction pathways and conditions. This can help to overcome synthetic challenges and accelerate the discovery of new materials.

StepDescriptionTools and Techniques
Data Collection Gather experimental and computational data on known derivatives.Databases, literature mining.
Model Training Train machine learning models to correlate structure with properties.Regression models, neural networks.
Virtual Screening Use trained models to predict the properties of a large library of virtual compounds.High-throughput virtual screening.
De Novo Design Generate novel molecular structures with desired properties.Generative adversarial networks (GANs), variational autoencoders (VAEs).
Synthesis Prediction Propose synthetic routes for the most promising candidates.Retrosynthesis prediction algorithms.

Interdisciplinary Research with Physics and Engineering for Device Fabrication

The translation of fundamental materials research into practical applications requires close collaboration between chemists, physicists, and engineers. Future research on this compound will benefit greatly from such interdisciplinary efforts.

Key areas for collaborative research include:

Organic Electronics: The development of electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) based on this compound derivatives will require expertise in device physics and fabrication.

Sensor Technology: The design and fabrication of chemical and biological sensors based on responsive materials derived from this compound will involve engineering principles for signal transduction and device integration.

Biomedical Devices: The integration of biocompatible polymers derived from this compound into biomedical devices, such as implantable sensors or drug delivery systems, will necessitate collaboration with biomedical engineers and medical researchers.

This interdisciplinary approach will be crucial for bridging the gap between molecular design and real-world applications, unlocking the full potential of this compound and its derivatives in advanced technologies.

Q & A

Q. Advanced

  • Column selection : Use C18 reverse-phase columns with 0.1% formic acid in mobile phases to enhance ionization.
  • Ionization mode : ESI-negative mode for carboxylic acid detection .
  • Fragmentation : Monitor m/z transitions specific to the aminoanilino group (e.g., m/z 121 for cleavage at the C–N bond).

What stability considerations are critical for storing this compound?

Basic
Store at 2–8°C in airtight containers to prevent oxidation or hydrolysis of the amino group, as recommended for structurally similar 2-(4-hydroxybenzoyl)benzoic acid . Avoid exposure to light, which may degrade the anilino moiety.

How can researchers resolve contradictions in synthetic yield data for this compound derivatives?

Q. Advanced

  • Reaction monitoring : Use in-situ NMR or FT-IR to track intermediate formation.
  • Byproduct analysis : LC-MS can identify side products (e.g., Schiff base intermediates reverting to starting materials, as in ).
  • DoE optimization : Apply Response Surface Methodology (RSM) to variables like temperature and solvent ratios, as demonstrated in benzoic acid fermentation studies .

What strategies support structure-activity relationship (SAR) studies of this compound in drug discovery?

Q. Advanced

  • Derivatization : Introduce substituents (e.g., nitro, sulfonic acid) to modulate bioavailability, as seen in 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid .
  • Biological assays : Test enzyme inhibition (e.g., prolyl hydroxylase) using analogs like quinazolinones, which share structural motifs .
  • Computational modeling : DFT calculations predict electronic effects of substituents on binding affinity .

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